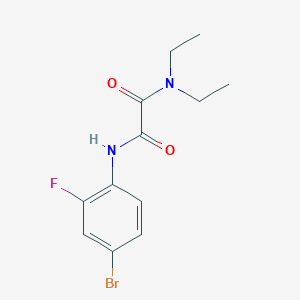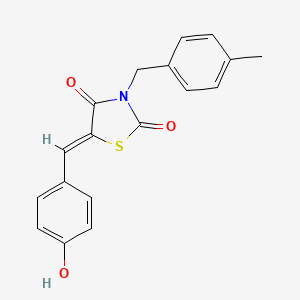
N'-(4-bromo-2-fluorophenyl)-N,N-diethylethanediamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-N,N-diethylethanediamide, commonly known as Brorphine, is a chemical compound that belongs to the family of opioids. It is a synthetic analogue of the opioid drug buprenorphine, which is used for pain management and the treatment of opioid addiction. Brorphine has gained attention in recent years due to its potential use as a research chemical.
Mechanism of Action
Brorphine acts as an agonist at the mu-opioid receptor, which is located in the brain and spinal cord. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in a decrease in pain perception and an increase in feelings of euphoria. Brorphine also has a high affinity for the kappa-opioid receptor, which is involved in the regulation of mood and stress responses.
Biochemical and Physiological Effects:
Brorphine has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have a longer duration of action and a slower onset compared to other opioids, such as morphine. Additionally, Brorphine has been shown to have a lower potential for abuse and dependence compared to other opioids.
Advantages and Limitations for Lab Experiments
Brorphine has several advantages for use in lab experiments. It has a high affinity and selectivity for the mu-opioid receptor, making it a useful tool for studying opioid receptor function. Additionally, Brorphine has a longer duration of action and a slower onset compared to other opioids, allowing for more precise experimentation. However, Brorphine also has limitations, including its potential for toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the study of Brorphine. One area of research is the development of new opioid-based drugs with improved efficacy and safety profiles. Another area of research is the investigation of the structure-activity relationship of opioid compounds, which could lead to the development of new compounds with unique pharmacological properties. Additionally, Brorphine could be studied for its potential use in the treatment of other conditions, such as depression and anxiety. Finally, more research is needed to fully understand the biochemical and physiological effects of Brorphine and its potential for abuse and dependence.
Scientific Research Applications
Brorphine has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is involved in pain management and addiction. Brorphine has also been used as a tool for studying the structure-activity relationship of opioid compounds and for developing new opioid-based drugs. Additionally, Brorphine has been studied for its potential use as an analgesic and as a treatment for opioid addiction.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-N',N'-diethyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O2/c1-3-16(4-2)12(18)11(17)15-10-6-5-8(13)7-9(10)14/h5-7H,3-4H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWCTHADMSNINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4666468.png)
![N-(2-ethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4666478.png)
![N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4666481.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4666495.png)
![ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4666499.png)
![(2-chloro-4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)acetic acid](/img/structure/B4666503.png)
![2-{[4-allyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4666516.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4666531.png)
![ethyl 4-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)benzoate](/img/structure/B4666537.png)
![4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B4666539.png)


![3-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4666548.png)
![1-(3-methoxyphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4666553.png)